1-Azido-3,5-dichlorobenzene
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Overview
Description
1-Azido-3,5-dichlorobenzene is an organic compound with the molecular formula C6H3Cl2N3 It is a derivative of benzene, where two chlorine atoms and one azido group are substituted at the 3rd and 5th positions, and the 1st position, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3,5-dichlorobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,3-dichlorobenzene to form 1,3-dichloro-5-nitrobenzene, followed by reduction to 1,3-dichloro-5-aminobenzene. The final step involves the diazotization of the amine group and subsequent reaction with sodium azide to form this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 3,5-dichloroaniline.
Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
1-Azido-3,5-dichlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-3,5-dichlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
- 1-Azido-2,4-dichlorobenzene
- 1-Azido-4-chlorobenzene
- 1-Azido-2,6-dichlorobenzene
Comparison: 1-Azido-3,5-dichlorobenzene is unique due to the specific positioning of the chlorine atoms and the azido group, which influences its reactivity and the types of reactions it can undergo. Compared to other azido-dichlorobenzene derivatives, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Biological Activity
1-Azido-3,5-dichlorobenzene is an organic compound with the molecular formula C₆H₃Cl₂N₃. It features an azido group (-N₃) and two chlorine substituents on a benzene ring. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly due to the unique reactivity of the azido group that facilitates bioconjugation processes.
- Molecular Weight : Approximately 188.016 g/mol
- Structure : The presence of both azido and dichloro groups contributes to its chemical reactivity and biological activity.
Biological Activity Overview
This compound exhibits various biological activities, primarily related to its role in synthetic organic chemistry and pharmacological applications. The azido group is known for its ability to participate in "click chemistry," a method that allows for the efficient synthesis of complex molecules.
The biological activity of compounds containing azido groups often involves:
Synthesis and Applications
Recent studies highlight the synthesis of azide-containing compounds for various applications:
- A study demonstrated the synthesis of this compound through nucleophilic substitution reactions. This compound was utilized in the preparation of aryl azides, which are precursors for diverse pharmacologically active agents .
Antibacterial Activity
Table 1 summarizes findings on the antibacterial activity of azide-containing compounds:
Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
2-Azido-4,6-bispropargyloxy-1,3,5-triazine | E. coli | 10 | |
2,4-Diazido-6-propargyloxy-1,3,5-triazine | S. aureus | 12 |
This table indicates that while this compound shows promising antibacterial activity, further studies are needed to establish its efficacy compared to established antibiotics.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented; however, compounds with similar structures often exhibit cytotoxic effects at elevated concentrations. For instance:
Properties
IUPAC Name |
1-azido-3,5-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDYUPJHLLGRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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